N,N-Diethyl-2-({7-methyl-2-phenyl-5H-chromeno[2,3-D]pyrimidin-4-YL}sulfanyl)acetamide
Description
N,N-Diethyl-2-({7-methyl-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl}sulfanyl)acetamide is a heterocyclic compound featuring a chromeno[2,3-d]pyrimidine core substituted with a 7-methyl group, a 2-phenyl ring, and a sulfanyl-linked acetamide moiety with N,N-diethyl substitution.
Properties
IUPAC Name |
N,N-diethyl-2-[(7-methyl-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O2S/c1-4-27(5-2)21(28)15-30-24-19-14-18-13-16(3)11-12-20(18)29-23(19)25-22(26-24)17-9-7-6-8-10-17/h6-13H,4-5,14-15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJDBYFWAYYZHBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CSC1=NC(=NC2=C1CC3=C(O2)C=CC(=C3)C)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-2-({7-methyl-2-phenyl-5H-chromeno[2,3-D]pyrimidin-4-YL}sulfanyl)acetamide typically involves multiple steps:
Formation of the chromeno[2,3-D]pyrimidine core: : This step may involve the cyclization of suitable precursors under acidic or basic conditions.
Introduction of the sulfanyl group: : The sulfanyl group is usually introduced by reacting the chromeno[2,3-D]pyrimidine intermediate with a thiol or a thioester under conditions that facilitate thiol-ene reactions.
Acetamide formation: : Finally, the acetamide moiety is attached via an acylation reaction using an acyl chloride or an anhydride in the presence of a base like pyridine or triethylamine.
Industrial production methods often involve optimized versions of these laboratory steps, employing continuous flow techniques or using catalysts to enhance yields and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound may undergo oxidation reactions, particularly at the sulfanyl moiety, forming sulfoxides or sulfones.
Reduction: : Reduction reactions can convert the carbonyl group in the acetamide moiety to an amine or alcohol under appropriate conditions.
Substitution: : Electrophilic and nucleophilic substitution reactions can modify the phenyl and chromeno[2,3-D]pyrimidine rings.
Common Reagents and Conditions
Oxidizing agents: : Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing agents: : Like lithium aluminum hydride or sodium borohydride for reduction reactions.
Substitution reagents: : Various halides or nucleophiles under conditions facilitated by catalysts or bases.
Major Products
Oxidation typically yields sulfoxides or sulfones. Reduction can lead to amine derivatives, while substitution reactions result in a wide array of functionalized derivatives depending on the substituents introduced.
Scientific Research Applications
N,N-Diethyl-2-({7-methyl-2-phenyl-5H-chromeno[2,3-D]pyrimidin-4-YL}sulfanyl)acetamide finds applications in:
Chemistry: : As a building block for synthesizing other complex molecules or as a ligand in coordination chemistry.
Biology: : Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: : Research into its potential use as a therapeutic agent, especially in targeting specific enzymes or pathways related to diseases.
Industry: : Utilized in developing new materials or as a component in specialty chemical formulations.
Mechanism of Action
The mechanism by which N,N-Diethyl-2-({7-methyl-2-phenyl-5H-chromeno[2,3-D]pyrimidin-4-YL}sulfanyl)acetamide exerts its effects depends on its interaction with specific molecular targets. Typically, the compound may bind to enzymes or receptors, altering their activity. This interaction can modulate pathways involved in cellular processes like proliferation, apoptosis, or metabolism.
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
The following table summarizes key structural analogs and their properties:
Key Observations :
- Lipophilicity : The N,N-diethyl substitution in the target compound likely enhances lipophilicity compared to analogs with polar groups (e.g., methoxy or chloro). This property may improve blood-brain barrier penetration but reduce aqueous solubility .
- Synthetic Accessibility : The target compound’s synthesis likely follows routes similar to , where acetamide derivatives are prepared via nucleophilic substitution or condensation reactions .
Spectral and Crystallographic Data
- IR Spectroscopy : The target compound is expected to show peaks for NH (~3390 cm⁻¹), aromatic C-H (~3050 cm⁻¹), and C=O (~1680–1730 cm⁻¹), consistent with analogs in and .
- NMR Spectroscopy : The N,N-diethyl group would produce distinct triplets (δ ~1.0–1.5 ppm for CH3 and δ ~3.3–3.7 ppm for CH2), differentiating it from compounds with aryl or methoxy substituents (e.g., δ ~3.8 ppm for OCH3 in ) .
Biological Activity
N,N-Diethyl-2-({7-methyl-2-phenyl-5H-chromeno[2,3-D]pyrimidin-4-YL}sulfanyl)acetamide is a complex organic compound with significant biological activity, attributed to its unique structural features, including a fused pyrimidine and chromene moiety. This article explores its synthesis, mechanism of action, biological activities, and potential applications in pharmacology.
Structural Overview
The compound's molecular formula is , with a molecular weight of 433.6 g/mol. Its structural characteristics include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 433.6 g/mol |
The presence of sulfur and nitrogen in its structure enhances its reactivity and potential pharmacological properties.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Common synthetic routes include:
- Formation of the Chromeno[2,3-d]pyrimidine Core : Cyclization of appropriate starting materials under acidic or basic conditions.
- Introduction of the Thioacetamide Group : Nucleophilic substitution where a suitable thiol reacts with an acetamide derivative.
- N,N-Diethylation : Final diethylation of the amine group using diethyl sulfate or similar reagents under basic conditions.
This compound exhibits its biological effects through various mechanisms:
Inhibition of Enzymes : The compound may bind to the active sites of specific enzymes, inhibiting their activity.
Receptor Modulation : It may act as an agonist or antagonist at various receptors, modulating their activity and influencing downstream signaling pathways.
Signal Transduction Pathways : The compound can interfere with signal transduction pathways, affecting cellular responses.
Biological Activities
Recent studies have highlighted several biological activities associated with this compound:
- Anticancer Activity : Research indicates that derivatives of chromeno[2,3-d]pyrimidines exhibit cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound have shown moderate to promising activity against mouse fibroblast (NIH/3T3) and human promyelocytic leukemia (HL-60) cells with IC50 values indicating effective inhibition of cell proliferation .
- Antibacterial Properties : Some derivatives have demonstrated antibacterial activity against Gram-positive bacteria, suggesting potential applications in treating bacterial infections .
- Neuroprotective Effects : Preliminary studies suggest that compounds in this class may exhibit neuroprotective effects through modulation of neuroinflammatory processes .
Case Studies
A notable case study involved the evaluation of the cytotoxicity of related compounds on various cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity at specific concentrations, leading to further investigation into their mechanisms and potential therapeutic uses .
Another study focused on the antibacterial efficacy of similar compounds against selected strains, revealing that some derivatives effectively inhibited bacterial growth, warranting further exploration for clinical applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
